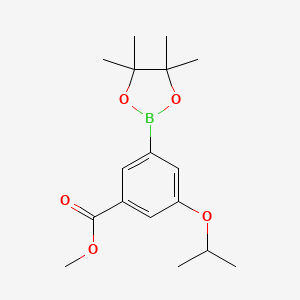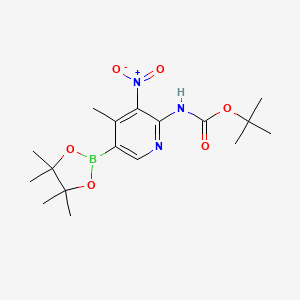![molecular formula C10H17NO2 B566792 Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate CAS No. 1250423-37-0](/img/structure/B566792.png)
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate is a chemical compound with the molecular formula C10H17NO2 . It is offered by several scientific product companies .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is YZKHJLZDYSGWIT-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 183.25 . It is a liquid at room temperature . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity . It is very soluble with a solubility of 4.09 mg/ml .Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivatives
- Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate and its derivatives are explored in various synthesis methods. The synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes involves innovative tricyclic systems, which are obtained through specific reactions such as oxidation and equilibration processes (Portoghese & Sepp, 1973). Additionally, complex crystal structures involving azabicyclic ring systems linked to other groups have been studied, providing insights into the molecular conformations and interactions of these compounds (Sonar, Parkin, & Crooks, 2004).
Application in Advanced Drug Building Blocks
- The compound has been utilized in the synthesis of advanced building blocks for drug discovery. For instance, its derivatives have been used in the creation of 2,3-ethanoproline, a restricted analogue of proline, demonstrating its potential in developing novel pharmacological agents (Druzhenko et al., 2018).
Contribution to β-Lactamase Inhibitors
- Research has also focused on synthesizing novel β-lactamase inhibitors using derivatives of this compound. These inhibitors are crucial in combating antibiotic resistance, highlighting the significance of this compound in medical research (Hunt & Zomaya, 1982).
Role in Asymmetric Synthesis
- This compound and its derivatives have been employed in asymmetric synthesis processes. The synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solutions showcases its versatility in creating chiral compounds, which are essential in the development of stereospecific pharmaceuticals (Waldmann & Braun, 1991).
Developing Novel Analogues and Isomers
- The compound's derivatives are instrumental in synthesizing novel analogues and isomers. For example, the synthesis of syn-and anti-isoepiboxidine involves 7-substituted 2-azabicyclo[2.2.1]heptanes, indicating its utility in creating diverse molecular structures (Malpass & White, 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mecanismo De Acción
Mode of Action
It is synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The resulting products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Biochemical Pathways
The compound is part of a broader class of oxygenated 2-azabicyclo[2.2.1]heptanes , which may have diverse effects on various biochemical pathways.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Propiedades
IUPAC Name |
ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-11-6-8-3-4-9(11)5-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKHJLZDYSGWIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC2CCC1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)





![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)





